molecular formula C12H8O2 B1590833 Naphthalene-1,4-dicarbaldehyde CAS No. 38153-01-4

Naphthalene-1,4-dicarbaldehyde

Cat. No. B1590833
CAS RN: 38153-01-4
M. Wt: 184.19 g/mol
InChI Key: XUFLAVKRRLBIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,4-dicarbaldehyde is a chemical compound with the CAS Number: 38153-01-4. It has a molecular weight of 184.19 and is typically a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for Naphthalene-1,4-dicarbaldehyde were not found in the search results, it’s common for such compounds to be synthesized through condensation reactions or other organic synthesis methods .


Molecular Structure Analysis

The linear formula for Naphthalene-1,4-dicarbaldehyde is C12H8O2 . For a more detailed structure, you may refer to resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

Naphthalene-1,4-dicarbaldehyde is a solid at room temperature. More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Fluorescent Detection and Sensing Applications

  • Fluorescent Detection of Amino Acids : Naphthalene-2,3-dicarbaldehyde (NDA) is utilized for the fluorescent detection of amino acids in the presence of cyanide. It forms a unique crystalline product through a self-condensation process facilitated by cyanide ion and methanol at room temperature. This product results from the air oxidation of NDA combined with benzoin condensation, highlighting its role in fluorescence-based detection (McGill et al., 2005).

  • Biosensing and Medical Diagnostics : Naphthalene-based compounds, such as 6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA), have been developed as fluorescence chemosensors. These sensors can detect glutathione (GSH) in live cells using two-photon microscopy. Additionally, they have shown clinical significance in diagnosing and predicting mortality in sepsis patients (Li et al., 2018).

Chemical Reactions and Synthesis

  • Cannizzaro Reaction : Naphthalene-1,8-dicarbaldehyde monohydrate undergoes a Cannizzaro reaction in specific conditions. This intramolecular process is of second order, involving the monoanion of the hydrate and base, indicating its significance in chemical synthesis and mechanistic studies (Bowden et al., 1992).

  • π-Electron Acceptance in Proton Sponges : In "push-pull" proton sponges, formyl groups in naphthalene dicarbaldehyde display stronger π-electron acceptor effects than nitro groups. This finding is attributed to the smaller steric demands and lower electrostatic repulsion of CHO groups, along with specific packing forces, and influences resonance stabilization and steric relaxation in these compounds (Ozeryanskii et al., 2009).

Material Science and Supramolecular Chemistry

  • Development in Naphthalene Diimides (NDIs) : Naphthalene diimides, closely related to naphthalene dicarbaldehydes, have seen significant developments over the past decade. They are used in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications. Innovations in core-substituted NDIs have also been explored for artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Environmental and Analytical Chemistry

  • Leaching in Groundwater : Sulfonated naphthalenes and their formaldehyde condensates, related to naphthalene dicarbaldehydes, havebeen studied for their primary biodegradation in groundwater affected by tunnel construction. These compounds, used as concrete superplasticizers, were found to leach into groundwater, indicating the environmental impact and the need for monitoring their presence in subsurface waters (Ruckstuhl et al., 2002).
  • Protein Analysis in Biological Samples : Naphthalene-2,3-dicarboxyaldehyde (NDA) is commonly used in capillary sieving electrophoresis (CSE) for postcolumn derivatization of proteins, offering a method for analyzing proteins in biological samples. This application is significant in biomedical research and clinical diagnostics (Kaneta et al., 2011).

Safety And Hazards

Naphthalene-1,4-dicarbaldehyde is associated with several hazard statements including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for Naphthalene-1,4-dicarbaldehyde were not found in the search results, it’s worth noting that naphthalene derivatives are being explored in the development of organic semiconductor materials .

properties

IUPAC Name

naphthalene-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLAVKRRLBIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555551
Record name Naphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,4-dicarbaldehyde

CAS RN

38153-01-4
Record name Naphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
Naphthalene-1,4-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
Naphthalene-1,4-dicarbaldehyde

Citations

For This Compound
9
Citations
PJ Hanhela, DB Paul - Australian Journal of Chemistry, 1989 - CSIRO Publishing
Several aromatic bis( nitrile oxides) have been prepared as potential curing agents for sealants produced from thiol -terminated polysulfide liquid polymers. All were obtained by …
Number of citations: 9 www.publish.csiro.au
J Lu, C Perez-Krap, F Trousselet, Y Yan… - Crystal Growth & …, 2018 - ACS Publications
Controlled assembly of two-dimensional (2D) supramolecular organic frameworks (SOFs) has been demonstrated through a binary strategy in which 1,4-bis-(4-(3,5-dicyano-2,6-dipyridyl…
Number of citations: 45 pubs.acs.org
LW Hernandez, U Klöckner, J Pospech… - Journal of the …, 2018 - ACS Publications
We describe the development of an arenophile-mediated, nickel-catalyzed dearomative trans-1,2-carboamination protocol. A range of readily available aromatic compounds was …
Number of citations: 68 pubs.acs.org
ME Skala - 2020 - diginole.lib.fsu.edu
Routes to construct graphene nanoribbons (GNRs) and nanographenes (NGs) from smaller polycyclic aromatic hydrocarbons (PAHs) have long been explored. Foundational work in …
Number of citations: 2 diginole.lib.fsu.edu
E Gonzalez-Rodriguez, MA Abdo… - Journal of the …, 2020 - ACS Publications
A versatile synthetic route to distannyl-substituted polyarenes was developed via double radical peri-annulations. The cyclization precursors were equipped with propargylic OMe …
Number of citations: 26 pubs.acs.org
X Fang, Q Meng, H Zhang, B Liang, S Zhu… - European Journal of …, 2020 - Elsevier
CXCR4, a well-studied coreceptor of human immunodeficiency virus type 1 (HIV-1) entry, recognizes its cognate ligand SDF-1α (also named CXCL12) which plays many important roles…
Number of citations: 8 www.sciencedirect.com
M Tonga, PM Lahti - Synthetic Metals, 2019 - Elsevier
A series of donor-acceptor (D–A) type conjugated molecules was synthesized, with structures D–π–A or A–π–D–π–A where A = N-hexylpyridinium-4-yl and D = electron donor type units…
Number of citations: 7 www.sciencedirect.com
E Gonzalez Rodriguez - 2020 - diginole.lib.fsu.edu
This dissertation discloses the use of alkynes as a fundamental component in the design and development of new chemical reactions that pave the way for the construction of carbon-…
Number of citations: 0 diginole.lib.fsu.edu
EG Rodriguez - 2020 - search.proquest.com
This dissertation discloses the use of alkynes as a fundamental component in the design and development of new chemical reactions that pave the way for the construction of carbon-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.